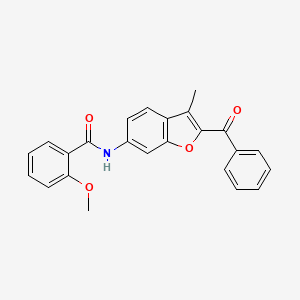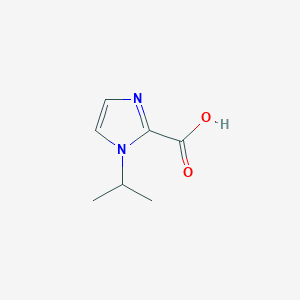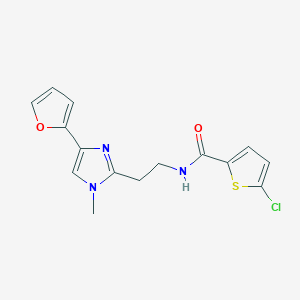
5-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide can be achieved through multi-step organic synthesis. Each step may involve the formation of the imidazole and furan rings separately, followed by their attachment to the thiophene carboxamide backbone. Key reactions might include chlorination, amide formation, and cyclization steps under controlled temperatures and pressures.
Industrial Production Methods: : While specific industrial methods may vary, they generally involve large-scale versions of the laboratory processes, optimized for yield, safety, and cost-efficiency. Reaction conditions are tightly controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : This compound can undergo a variety of chemical reactions including:
Oxidation: : Potential oxidation at the furan ring, altering its electronic properties.
Reduction: : Reduction of the imidazole ring, affecting its stability and reactivity.
Substitution: : Electrophilic or nucleophilic substitution at the chlorine atom or other reactive sites.
Common Reagents and Conditions Used in These Reactions: : Reagents such as oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions are commonly used under specific conditions (e.g., controlled pH, temperature, and solvents).
Major Products Formed from These Reactions: : Products may include oxidized or reduced derivatives of the original molecule, substituted analogs, or rearranged structures depending on the reaction pathway.
Scientific Research Applications
Chemistry: : Used as a building block for complex organic synthesis, enabling the construction of diverse molecules for research and development.
Medicine: : Could be explored for pharmaceutical applications due to its unique structure, potentially acting as a drug candidate or pharmacophore.
Industry: : May serve as an intermediate in the production of advanced materials or specialty chemicals.
Mechanism of Action: The compound's mechanism of action would depend on its interaction with molecular targets:
Molecular Targets and Pathways Involved: : Could include binding to specific receptors or enzymes, altering their function. Detailed studies would reveal its binding affinity, selectivity, and the biochemical pathways affected.
Effect Mechanisms: : May involve inhibition or activation of target molecules, leading to downstream effects on cellular processes or biochemical pathways.
Comparison with Similar Compounds: 5-chloro-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)thiophene-2-carboxamide can be compared to other compounds with similar functionalities:
Furan-containing Compounds: : Share a similar aromatic character but differ in reactivity and stability.
Imidazole-containing Compounds: : Often have significant roles in biochemistry and medicinal chemistry, influencing enzyme activity and signal transduction pathways.
Thiophene-containing Compounds: : Known for their electronic properties and applications in materials science.
By highlighting the structural differences and similarities, the unique aspects of this compound become apparent, setting it apart from other related molecules.
Similar Compounds:
2-furanmethanol
1-methyl-4-nitroimidazole
2-chlorothiophene
This detailed look at the compound provides insight into its potential uses and the diverse chemical landscape it navigates. Pretty cool, right?
Properties
IUPAC Name |
5-chloro-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-19-9-10(11-3-2-8-21-11)18-14(19)6-7-17-15(20)12-4-5-13(16)22-12/h2-5,8-9H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUMMHZNBMTZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)C2=CC=C(S2)Cl)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
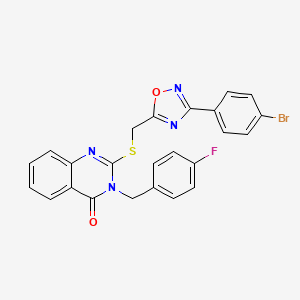
![N-(2,5-dimethoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2759091.png)
![4-{[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]amino}benzoic acid](/img/structure/B2759093.png)
![N-(3-chlorophenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2759094.png)

![1,3,8,8-tetramethyl-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2759099.png)
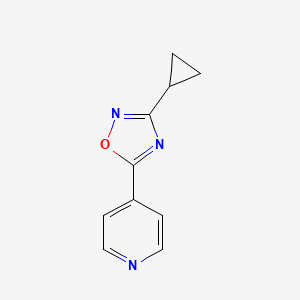
![N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2759104.png)
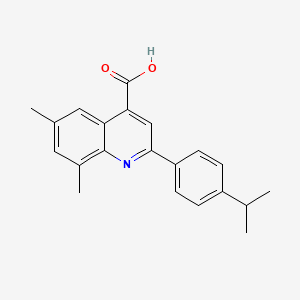
![(2R,3R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2759108.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2759109.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid](/img/structure/B2759111.png)
